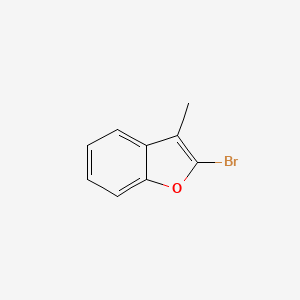

2-Bromo-3-methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKEQKHNVTLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481823 | |

| Record name | 2-bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38281-48-0 | |

| Record name | 2-bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-methylbenzofuran chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromo-3-methylbenzofuran. The information is intended to support research and development activities in medicinal chemistry and materials science where this heterocyclic compound serves as a valuable building block.

Chemical Properties and Structure

This compound, with the CAS number 38281-48-0, is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom at the 2-position and a methyl group at the 3-position of the furan ring.

1.1. Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 38281-48-0 | [1] |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.055 g/mol | [1] |

| Exact Mass | 209.96800 u | [1] |

| LogP (octanol/water) | 3.50370 | [1] |

| Polar Surface Area | 13.14 Ų | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

1.2. Structural and Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

1.2.1. ¹H and ¹³C NMR Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be inferred from the structure and data for similar compounds.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 7.6 | Multiplet | 4H |

| Methyl Protons (-CH₃) | ~2.3 | Singlet | 3H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 155 |

| Quaternary Carbon (C-Br) | ~115 |

| Quaternary Carbon (C-CH₃) | ~120 |

| Methyl Carbon (-CH₃) | ~10 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (alkane) | 3000 - 2850 | Medium |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O (aryl ether) | 1250 - 1200 | Strong |

| C-Br | 680 - 515 | Medium-Strong |

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

| Ion | m/z | Description |

| [M]⁺ | 210 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 212 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 131 | Loss of bromine atom |

| Base Peak | 131 | Typically the most abundant fragment |

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-methylbenzofuran using N-bromosuccinimide (NBS).

Materials:

-

3-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

Procedure:

-

Dissolve 3-methylbenzofuran (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

References

Physicochemical Profile of 2-Bromo-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Bromo-3-methylbenzofuran, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported values with established experimental protocols for the synthesis and characterization of related benzofuran derivatives.

Core Physicochemical Data

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇BrO | Calculated |

| Molecular Weight | 211.06 g/mol | Calculated |

| Boiling Point | 114-115 °C at 11 Torr | Chemical Supplier Data |

| Melting Point | Not available | - |

| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the solubility of similar compounds. |

| pKa | Not available | - |

Synthesis and Experimental Protocols

General Experimental Protocol: Bromination of 3-Methylbenzofuran

This protocol is adapted from established procedures for the bromination of benzofuran derivatives.

Materials:

-

3-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., acetonitrile)

-

Radical initiator (e.g., benzoyl peroxide or AIBN), if performing a radical bromination. For electrophilic aromatic substitution, this is often omitted.

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzofuran (1 equivalent) in an appropriate volume of carbon tetrachloride.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution. If a radical pathway is intended, a catalytic amount of a radical initiator is also added. For electrophilic substitution, the reaction may be performed in the dark without an initiator.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Logical Workflow for Synthesis and Purification:

Spectroscopic Characterization

No experimentally obtained spectra for this compound have been identified in the searched literature. However, based on the known spectral data of related benzofuran derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The methyl group at the C3 position is expected to appear as a singlet in the range of δ 2.2-2.5 ppm.

-

The aromatic protons on the benzene ring will likely appear as a multiplet in the region of δ 7.2-7.8 ppm. The specific splitting pattern will depend on the substitution pattern of the starting benzofuran.

-

-

¹³C NMR:

-

The methyl carbon is expected to resonate in the upfield region, typically around δ 10-15 ppm.

-

The carbon bearing the bromine atom (C2) will be significantly deshielded and is expected in the range of δ 110-120 ppm.

-

The other sp² hybridized carbons of the benzofuran ring system will appear in the aromatic region (δ 110-155 ppm).

-

Infrared (IR) Spectroscopy

-

Characteristic C-H stretching vibrations for the aromatic and methyl groups are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.

-

A strong C-O-C stretching band, characteristic of the furan ring, is expected between 1250 and 1050 cm⁻¹.

-

The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For this compound, these would be at m/z 210 and 212.

-

Common fragmentation patterns for benzofurans include the loss of CO and the bromo radical.

Experimental Workflow for Characterization:

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to definitively determine all of its physicochemical properties. The provided protocols offer a starting point for its synthesis and characterization.

The Biological Versatility of 2-Bromo-3-methylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Among the vast library of benzofuran derivatives, those bearing a 2-bromo-3-methyl substitution pattern have emerged as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 2-bromo-3-methylbenzofuran derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzofurans, including those with bromo and methyl functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a bromine atom, in particular, has been shown to enhance the anticancer potential of these compounds.[1][2] The mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted benzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [3] |

| HL-60 (Leukemia) | 0.1 | [3] | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [1] |

| A549 (Lung) | 3.5 ± 0.6 | [1] | |

| SW620 (Colon) | 10.8 ± 0.9 | [1] | |

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | A549 (Lung) | Data not specified | [4] |

Anticancer Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with key signaling cascades within cancer cells. Two prominent pathways implicated are the mTOR and RAS/RAF/MEK/ERK pathways.

Antimicrobial and Antifungal Activity

This compound derivatives and their analogues have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of the benzofuran core, often in combination with halogen and other substituents, contributes to their ability to inhibit microbial growth.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 | [5] |

| Escherichia coli | 25 | [5] | |

| Staphylococcus aureus | 12.5 | [5] | |

| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 | [5] |

| Colletotrichum musae | 12.5–25 | [5] | |

| Halogenated 3-benzofurancarboxylic acid derivative (Compound VI) | Gram-positive bacteria | 50 - 200 | [6] |

| Candida albicans | 100 | [6] | |

| Candida parapsilosis | 100 | [6] | |

| 2-Salicyloylbenzofuran derivative with bromine (Compound 8h) | Gram-positive strains | 0.06–0.12 mM | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL |

Proposed Antimicrobial Mechanism

While the exact mechanisms of antimicrobial and antifungal action for many this compound derivatives are still under investigation, it is hypothesized that their lipophilic nature allows them to penetrate microbial cell membranes, disrupting cellular processes. One proposed mechanism for some antifungal benzofurans involves the mobilization of intracellular calcium, leading to disruption of cellular homeostasis.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 6. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-3-methylbenzofuran (CAS No. 38281-48-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics. The guide is intended to support researchers in the identification, characterization, and quality control of this compound and related heterocyclic compounds. Detailed experimental protocols for acquiring such spectroscopic data are also provided, along with a visual workflow for the structural elucidation process.

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Accurate structural characterization is paramount in the development and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are fundamental to this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a reference for the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data has been predicted based on established spectroscopic principles and analysis of structurally related compounds.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H |

| ~7.4 - 7.5 | d | 1H | Ar-H |

| ~7.2 - 7.3 | t | 1H | Ar-H |

| ~7.1 - 7.2 | t | 1H | Ar-H |

| ~2.3 | s | 3H | -CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C-O (Ar) |

| ~130 | C-Br |

| ~129 | Quaternary Ar-C |

| ~124 | Ar-CH |

| ~123 | Ar-CH |

| ~121 | Ar-CH |

| ~115 | Quaternary Ar-C |

| ~111 | Ar-CH |

| ~10 | -CH₃ |

Predicted in CDCl₃

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -CH₃ |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl ether |

| 750 - 550 | C-Br stretch | Bromoalkane |

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 131 | [M - Br]⁺ | Loss of a bromine radical. |

| 103 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the standardized experimental protocols, offer a valuable resource for researchers working with this compound and its analogs. The provided workflow diagram further clarifies the process of structural elucidation using these key analytical techniques. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various research and development settings.

The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted benzofurans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The content herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this exciting field.

Anticancer Applications

Substituted benzofurans have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer.[4][5][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 3-acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [1] |

| Benzofuran derivative 11e | Estrogen Receptor-Dependent Breast Cancer Cells | - | [4] |

| Benzofuran derivative 9 | A549 (Lung) | 48.4 | [4] |

| Benzofuran derivative 9 | PC9 (Lung) | 6.6 | [4] |

| Benzofuran derivatives 13b | MCF-7 (Breast) | 1.875 | [4] |

| Benzofuran derivatives 13g | MCF-7 (Breast) | 1.287 | [4] |

| Benzofuran derivatives 13b | C-6 (Nerve) | 1.980 | [4] |

| Benzofuran derivatives 13g | C-6 (Nerve) | 1.622 | [4] |

| Benzofuran derivative 30a | MCF-7 (Breast) & HepG2 (Liver) | - | [4] |

| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 8.49–16.72 | [4] |

| Benzofuran-chalcone derivative 33d | A-375, MCF-7, A-549, HT-29, H-460 | 2.74 - 7.29 | [7] |

| Oxindole-based benzofuran hybrid 22d | MCF-7 (Breast) | 3.41 | [7] |

| Oxindole-based benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [7] |

| Oxindole-based benzofuran hybrid 22d | T-47D (Breast) | 3.82 | [7] |

| Oxindole-based benzofuran hybrid 22f | T-47D (Breast) | 7.80 | [7] |

| Benzofuran-2-carboxamide derivative 50g | HCT-116, HeLa, HepG2, A549 | 0.57 - 5.74 | [7] |

| Piperazine-based benzofuran derivative 38 | A549 (Lung) | 25.15 | [7] |

| Piperazine-based benzofuran derivative 38 | K562 (Leukemia) | 29.66 | [7] |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 12b | A549 (Lung) | 0.858 | [5] |

| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 10d | MCF7 (Breast) | 2.07 | [5] |

| Benzofuran Substituted Chalcone Derivative 2 | MCF-7 (Breast) | 9.37 | [8] |

| Benzofuran Substituted Chalcone Derivative 4 | MCF-7 (Breast) | 2.71 | [8] |

| Benzofuran Substituted Chalcone Derivative 2 | MDA-MB-231 (Breast) | 5.36 | [8] |

| Benzofuran Substituted Chalcone Derivative 4 | MDA-MB-231 (Breast) | 2.12 | [8] |

| Benzofuran Substituted Chalcone Derivative 2 | A549 (Lung) | 3.23 | [8] |

| Benzofuran Substituted Chalcone Derivative 4 | A549 (Lung) | 2.21 | [8] |

| Benzofuran Substituted Chalcone Derivative 2 | H1299 (Lung) | 6.07 | [8] |

| Benzofuran Substituted Chalcone Derivative 4 | H1299 (Lung) | 2.92 | [8] |

Key Mechanisms of Anticancer Activity

One of the primary mechanisms by which certain substituted benzofurans exert their anticancer effects is through the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted benzofurans have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][9] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzofuran derivatives against different microbial strains.

| Compound/Derivative Description | Microbial Strain | MIC (µg/mL) | Reference |

| 6-hydroxyl substituted benzofuran (15, 16) | Various bacterial strains | 0.78-3.12 | [1] |

| 2-phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl substituted benzofurans | Various bacterial strains | 0.78-6.25 | [1] |

| Benzofuran derivative 6 | M. tuberculosis H37Rv | 3.12 | [9] |

| Benzofuran derivatives (general) | Gram-positive and Gram-negative bacteria, C. albicans | 500 - 1000 | [9] |

| Indophenazine 1,3,5-trisubstituted pyrazoline derivative of benzofuran (9) | E. coli, P. aeruginosa, S. aureus | <10 | [9] |

| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | 1.6-12.5 | [9] |

| Aza-benzofuran compound 1 | S. typhimurium | 12.5 | [10] |

| Aza-benzofuran compound 1 | E. coli | 25 | [10] |

| Aza-benzofuran compound 1 | S. aureus | 12.5 | [10] |

| Aza-benzofuran compound 2 | S. aureus | 25 | [10] |

| Oxa-benzofuran compound 5 | P. italicum, C. musae | 12.5 | [10] |

| Oxa-benzofuran compound 6 | P. italicum, C. musae | 12.5-25 | [10] |

| Benzofuran–pyrazole-based compound 9 | Various bacterial and fungal strains | 2.50 - 20 | [4] |

| Benzofuran–pyrazole-based compound 10 | Various bacterial and fungal strains | 2.50 - 20 | [4] |

| Benzofuran–pyrazole-based compound 11b-d | Various bacterial and fungal strains | 2.50 - 20 | [4] |

Key Mechanisms of Antimicrobial Activity

A crucial target for many antibacterial benzofurans is DNA gyrase B , an essential enzyme involved in DNA replication, repair, and transcription. Inhibition of this enzyme leads to bacterial cell death.[1]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to numerous diseases. Substituted benzofurans have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data: Anti-inflammatory Activity

The table below highlights the inhibitory effects of benzofuran derivatives on nitric oxide (NO) production, a key inflammatory mediator.

| Compound/Derivative Description | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 | [7] |

| Aza-benzofuran compound 1 | RAW 264.7 | 17.31 | [10] |

| Aza-benzofuran compound 3 | RAW 264.7 | 16.5 | [10] |

Key Signaling Pathways in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of the inflammatory response. Certain substituted benzofurans can inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

References

- 1. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitously found in nature, exhibiting a wide spectrum of biological activities that have garnered significant interest from the scientific community. This technical guide provides an in-depth overview of the natural occurrence of benzofuran compounds, detailed protocols for their isolation and purification, and an exploration of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of Benzofuran Compounds

Benzofuran derivatives are secondary metabolites found in a diverse range of organisms, including plants, fungi, and marine invertebrates. They are particularly abundant in certain plant families, where they contribute to the plant's defense mechanisms and pharmacological properties.[1][2][3]

Table 1: Prominent Natural Sources of Benzofuran Compounds

| Plant Family | Genus/Species | Compound Examples | Reference(s) |

| Moraceae | Morus alba (White Mulberry) | Moracin C, Mulberroside F | [4][5] |

| Fabaceae | Psoralea corylifolia (Babchi) | Bakuchiol | [6][7] |

| Asteraceae | Eupatorium buniifolium | Euparin | [8][9] |

| Asteraceae | Eupatorium chinense | Euparin | [2] |

| Rutaceae | Various | - | [2] |

| Liliaceae | Various | - | [2] |

| Cyperaceae | Various | - | [2] |

Isolation and Purification of Key Benzofuran Compounds

The isolation of benzofuran compounds from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques. The specific protocol is highly dependent on the target compound and the plant matrix.

Isolation of Moracin C from Morus alba (White Mulberry)

Moracin C, a well-known 2-arylbenzofuran, has been isolated from the leaves and root bark of Morus alba. The following protocol is a composite of established methods for its isolation and purification.

Experimental Protocol: Isolation of Moracin C

-

Extraction:

-

Air-dried and powdered leaves of Morus alba (1 kg) are extracted with methanol (3 x 5 L) at room temperature for 48 hours for each extraction.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

The ethyl acetate fraction, typically enriched with phenolic compounds including moracin C, is collected and evaporated to dryness.

-

-

Column Chromatography:

-

Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography (column dimensions: 5 x 60 cm, silica gel 60, 70-230 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1 v/v) solvent system and visualized under UV light (254 nm). Fractions containing moracin C are pooled and concentrated.

-

ODS-A Column Chromatography: Further purification is achieved on an octadecylsilane (ODS-A) column, eluting with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: A final purification step using a Sephadex LH-20 column with methanol as the eluent can be employed to yield pure moracin C.

-

-

Characterization: The structure of the isolated moracin C is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data: Elicited hairy root cultures of Morus alba have been shown to accumulate moracin C up to 7.82 mg/g dry weight.[10]

Isolation of Bakuchiol from Psoralea corylifolia (Babchi)

Bakuchiol, a meroterpene with significant anti-inflammatory and anti-aging properties, is the major constituent of the seeds of Psoralea corylifolia.[6][7]

Experimental Protocol: Isolation of Bakuchiol

-

Extraction:

-

Solvent Extraction: Dried and powdered seeds of Psoralea corylifolia (1 kg) are subjected to ultrasonic-assisted extraction with petroleum ether (5 L) for 45 minutes. This process is repeated three times. The extracts are combined and concentrated under reduced pressure.[7]

-

Supercritical CO₂ Extraction: Alternatively, supercritical CO₂ extraction can be employed for a greener and more efficient extraction process.[4]

-

-

Purification:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column (column dimensions: 6 x 80 cm, silica gel 60, 100-200 mesh). The column is eluted with a petroleum ether-ethyl acetate gradient (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate to a final ratio of 8:1).[4] Fractions are collected and monitored by TLC (petroleum ether-ethyl acetate, 95:5 v/v).

-

Crystallization: Fractions containing pure bakuchiol can be further purified by crystallization from a suitable solvent like n-hexane at low temperature.

-

Quantitative Data:

-

Ultrasonic-assisted extraction of Psoralea corylifolia seeds with petroleum ether can yield a crude extract with a bakuchiol content of 6.98% (w/w).[6]

-

Supercritical CO₂ extraction followed by column chromatography can yield bakuchiol with a purity of over 98% and a final yield of more than 5.0% from the raw plant material.[4]

Isolation of Euparin from Eupatorium buniifolium

Euparin is a benzofuran derivative with reported antiviral and anti-inflammatory activities, isolated from Eupatorium buniifolium.[8][9]

Experimental Protocol: Isolation of Euparin

-

Extraction:

-

Air-dried and ground aerial parts of Eupatorium buniifolium (500 g) are macerated with a 1:1 mixture of dichloromethane and methanol (3 x 2 L) for 24 hours for each extraction. The filtrates are combined and concentrated under vacuum to obtain the organic extract.

-

-

Bioassay-Guided Fractionation:

-

The organic extract is subjected to silica gel column chromatography. The choice of eluent is guided by the biological activity of the fractions (e.g., antiviral assay). A typical gradient system could be n-hexane-ethyl acetate.

-

Active fractions are pooled and subjected to further chromatographic purification steps.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

For a more efficient purification, HSCCC can be employed. A two-phase solvent system of hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) has been successfully used, with the upper phase as the stationary phase and the lower phase as the mobile phase.[11]

-

The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC system. Fractions are collected and analyzed by HPLC.

-

-

Recrystallization: The purity of the isolated euparin can be further enhanced by recrystallization from a methanol-water mixture.[11]

Signaling Pathways Modulated by Benzofuran Compounds

The diverse biological activities of benzofuran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Inhibition of mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[2][12] Inhibition of mTOR can lead to the suppression of tumor growth and proliferation.

Caption: Benzofuran inhibition of the mTOR signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways in Inflammation

Benzofuran compounds have demonstrated significant anti-inflammatory properties by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.[1][8]

Caption: Benzofuran inhibition of NF-κB and MAPK pathways.

Experimental Workflows

The general workflow for the isolation and purification of benzofuran compounds from natural sources is a multi-step process that requires careful optimization at each stage.

Caption: General workflow for benzofuran isolation.

Conclusion

Naturally occurring benzofuran compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. This guide has provided an overview of their natural distribution and detailed methodologies for the isolation of prominent examples such as moracin C, bakuchiol, and euparin. Furthermore, the elucidation of their mechanisms of action, particularly their interference with key signaling pathways like mTOR, NF-κB, and MAPK, opens up new avenues for targeted drug design and development. The experimental protocols and workflows presented herein are intended to equip researchers with the foundational knowledge required to explore and exploit the pharmacological promise of this important class of natural products.

References

- 1. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. CN112723997A - Green process for extracting high-purity bakuchiol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Bromo-3-methylbenzofuran

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 2-Bromo-3-methylbenzofuran are not available in the current scientific literature. This guide provides a detailed overview of the plausible mechanisms of action based on studies of structurally related bromo- and methyl-substituted benzofuran derivatives. The presented data, pathways, and protocols are representative of this class of compounds and should be considered as a predictive framework for guiding future research on this compound.

Introduction to Benzofurans and their Biological Significance

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring. This scaffold is a common motif in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] Derivatives of benzofuran have been extensively investigated for their therapeutic potential, demonstrating activities including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral effects.[1][3][4] The biological activity of benzofuran derivatives is often modulated by the nature and position of substituents on the benzofuran core.[5]

The presence of a bromine atom, as in this compound, is of particular interest. Halogenated, especially brominated, organic compounds are known for their enhanced biological activities. Studies on various bromo-benzofuran derivatives have highlighted their potential as potent cytotoxic and antimicrobial agents.[3][4][5] The methyl group at the 3-position can also influence the molecule's lipophilicity and steric interactions with biological targets.

Plausible Anticancer Mechanism of Action

Based on studies of related bromo- and methyl-substituted benzofurans, a potential anticancer mechanism for this compound could involve the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.

Induction of Apoptosis

A common mechanism of action for cytotoxic benzofuran derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[4][6] Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to be potent inducers of apoptosis in leukemia cell lines.[4] This process is often mediated through the activation of caspase cascades.

Signaling Pathway for Apoptosis Induction

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Tubulin Polymerization

Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Some bromo-benzofuran derivatives have been identified as tubulin polymerization inhibitors.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and subsequently lead to apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Certain 3-methylbenzofuran derivatives have demonstrated inhibitory activity against VEGFR-2.[7][8] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

VEGFR-2 Inhibition Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Plausible Antimicrobial Mechanism of Action

Bromo-benzofuran derivatives have demonstrated notable activity against a range of bacteria and fungi.[1][9] The exact mechanisms are often not fully elucidated but are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzofuran core, enhanced by the methyl group, likely facilitates its passage through microbial cell membranes. The electrophilic character of the brominated furan ring could lead to covalent modification of key microbial proteins or enzymes, leading to their inactivation.

General Antimicrobial Workflow

Caption: A generalized workflow for assessing antimicrobial activity.

Quantitative Data from Related Compounds

The following tables summarize representative quantitative data for the cytotoxic and antimicrobial activities of various bromo- and methyl-substituted benzofuran derivatives, which can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxicity of Representative Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo-benzofuran derivative | K562 (Leukemia) | 0.1 - 5.0 | [5] |

| 3-Methylbenzofuran derivative | A549 (Lung Cancer) | 1.48 - 47.02 | [6] |

| 3-Methylbenzofuran derivative | NCI-H23 (Lung Cancer) | 0.49 - 68.9 | [7] |

| Bromo-benzofuran derivative | HCT116 (Colon Cancer) | 3.27 - 11.27 | [10] |

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Bromo-benzofuran derivative | S. aureus | 0.039 | [1] |

| Benzofuran derivative | E. coli | 25 | [1] |

| Benzofuran derivative | C. albicans | 0.625 - 2.5 | [1] |

| Bromo-benzofuran derivative | Fungal strains | 12.50 - 66.49 (mmol/L) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on related bromo- and methyl-substituted benzofuran derivatives provides a strong foundation for predicting its potential biological activities. The plausible mechanisms include the induction of apoptosis in cancer cells through various pathways and the disruption of microbial cell function.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key studies would include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines.

-

Detailed mechanistic studies to investigate apoptosis induction, cell cycle arrest, and effects on specific molecular targets like tubulin and VEGFR-2.

-

Broad-spectrum antimicrobial screening to determine its efficacy against various bacterial and fungal pathogens.

-

Structure-activity relationship (SAR) studies with analogs of this compound to optimize its biological activity and selectivity.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preliminary Screening of 2-Bromo-3-methylbenzofuran Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide outlines a comprehensive preliminary screening protocol for a novel derivative, 2-Bromo-3-methylbenzofuran, to evaluate its potential cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, data presentation formats, and visualizations of key pathways and workflows are provided to guide researchers in the initial assessment of this compound's bioactivity. While specific experimental data for this compound is not yet available, this document serves as a foundational framework for its investigation, drawing upon established protocols and the known bioactivities of the broader benzofuran class.

Introduction

The benzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the benzofuran ring system allows for the fine-tuning of these properties, leading to the development of potent and selective therapeutic agents. The novel compound, this compound, represents an unexplored entity within this chemical space. This guide details a systematic approach to its initial bioactivity screening, providing a roadmap for its evaluation as a potential drug lead.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for benzofuran ring formation. A plausible synthetic route involves the Sonogashira coupling of an appropriate o-halophenol with a terminal alkyne, followed by an electrophilic cyclization.

Proposed Synthetic Protocol:

-

Sonogashira Coupling: 2-Iodophenol is reacted with 1-propyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

-

Electrophilic Cyclization: The resulting 2-(prop-1-yn-1-yl)phenol is then treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to induce cyclization and afford the final product, this compound.

Preliminary Bioactivity Screening Workflow

A tiered approach is recommended for the preliminary bioactivity screening of this compound, starting with an assessment of its general cytotoxicity, followed by more specific assays for anti-inflammatory and antimicrobial activities.

Caption: A generalized workflow for the preliminary bioactivity screening of novel compounds.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 or 48 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.[4]

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[6]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Data Presentation

Quantitative data from the bioactivity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Compound | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | This compound | 15.2 ± 1.8 |

| MCF-7 (Breast Cancer) | This compound | 22.5 ± 2.1 |

| HEK293 (Normal Kidney) | This compound | > 100 |

| Doxorubicin (Control) | Doxorubicin (Control) | 0.8 ± 0.1 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Compound | IC₅₀ for NO Inhibition (µM) |

| This compound | 18.7 ± 1.5 |

| L-NAME (Control) | 8.3 ± 0.7 |

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

| Aspergillus niger | >128 |

| Ciprofloxacin (Bacterial Control) | 2 |

| Fluconazole (Fungal Control) | 4 |

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Benzofuran derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the IKK complex and the MAPK pathway. The IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 induce the expression of pro-inflammatory genes. This compound may inhibit these pathways, thereby reducing the inflammatory response.[9]

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of this compound. The detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the proposed data presentation formats and mechanistic pathway diagrams, offer a robust starting point for the investigation of this novel compound. The hypothetical data presented, based on the known activities of other benzofuran derivatives, suggests that this compound holds promise as a bioactive molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate its therapeutic potential.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 2-Bromo-3-methylbenzofuran: Application Notes and Detailed Methodology

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-3-methylbenzofuran is a valuable heterocyclic intermediate in organic synthesis. The benzofuran moiety is a core structure in numerous biologically active compounds, including antimicrobial and anticancer agents. The presence of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of novel benzofuran derivatives for drug discovery and materials science applications. The methyl group at the 3-position can also influence the biological activity and physical properties of the final compounds.

Reaction Principle

The synthesis of this compound is achieved through the electrophilic bromination of 3-methylbenzofuran. The furan ring of the benzofuran system is electron-rich and susceptible to electrophilic attack. Theoretical and experimental studies indicate that the C-2 position is the most favorable site for electrophilic substitution due to the formation of a more stable carbocation intermediate (sigma complex) where the positive charge can be delocalized over the benzene ring.[1] By controlling the reaction conditions to favor an ionic mechanism, selective bromination at the 2-position can be achieved over radical bromination of the 3-methyl group. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Experimental Protocol

Materials and Equipment

-

3-methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzofuran (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add the NBS solution dropwise to the stirred solution of 3-methylbenzofuran over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-methylbenzofuran | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.05 eq |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Work-up | Aqueous extraction with Dichloromethane |

| Purification | Silica gel column chromatography |

| Expected Product | This compound |

| Appearance | Expected to be a liquid or a low-melting solid |

Synthesis Workflow

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]furans

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzo[b]furans are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad spectrum of biological activities.[1][2][3] These scaffolds are integral to the development of new therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antioxidant, and antiviral activities.[1][2][3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing these structures is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable tools for the synthesis of 2-arylbenzo[b]furans, offering high yields and broad functional group tolerance.[3] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2-arylbenzo[b]furans.

Synthetic Strategies

Several palladium-catalyzed methods have been developed for the synthesis of 2-arylbenzo[b]furans. The most prominent strategies include:

-

Suzuki Cross-Coupling: This reaction typically involves the coupling of a pre-functionalized 2-halobenzo[b]furan or a 2-(bromophenyl)benzofuran with an arylboronic acid.[1][4][5]

-

Sonogashira Coupling followed by Cyclization: A common one-pot approach where a 2-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[6][7]

-

Direct C-H Arylation: This modern approach involves the direct coupling of a benzofuran with an aryl halide or another arylating agent, avoiding the need for pre-functionalization of the benzofuran.[8][9][10]

-

Domino/Tandem Reactions: These processes involve a cascade of reactions, often starting from simple precursors, to rapidly construct the 2-arylbenzo[b]furan skeleton in a single operation.[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzo[b]furans via Suzuki Cross-Coupling

This protocol is based on the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids.[1][4]

Reaction Scheme:

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans [mdpi.com]

- 11. Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The 2-aryl-3-methylbenzofuran scaffold is of significant interest due to its presence in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[5][6][7]

This document provides detailed protocols and application notes for the Suzuki coupling of 2-Bromo-3-methylbenzofuran with various arylboronic acids. The methodologies outlined are based on established procedures for similar substrates, offering a robust starting point for researchers in synthetic and medicinal chemistry.

Reaction Data and Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent.[8] The following table summarizes typical conditions for the coupling of aryl bromides, which can be adapted for this compound. Yields are generally reported as good to excellent.[3]

| Parameter | Reagent/Condition | Typical Concentration/Amount | Role in Reaction | Source(s) |

| Aryl Halide | This compound | 1.0 equivalent | Electrophile | General |

| Organoborane | Arylboronic Acid | 1.1 - 1.5 equivalents | Nucleophile | [2][9] |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5 - 5 mol% | Active catalyst formation | [3][10][11] |

| Ligand | PPh₃, SPhos, XPhos | 1 - 10 mol% | Stabilizes and activates the Pd center | [11][12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation | [1][3][11] |

| Solvent System | Dioxane/H₂O, Toluene, THF, DMF | - | Solubilizes reactants and facilitates reaction | [1][12] |

| Temperature | 80 - 120 °C | - | Provides activation energy for the reaction | [2][3] |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents degradation of the catalyst | [2] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

-

Triphenylphosphine [PPh₃] (0.08 eq.)

-

Potassium Carbonate [K₂CO₃] (2.0 eq.)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-3-methylbenzofuran product.

-

-

Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aryl-3-methylbenzofurans via the Suzuki coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][13][14] The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bohrium.com [bohrium.com]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]